{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-ethoxyphenoxy}acetic acid
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Overview
Description
2-(4-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of a brominated indole moiety, which is linked to an ethoxyphenoxyacetic acid group.
Preparation Methods
The synthesis of 2-(4-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID involves several steps. The key intermediate, 5-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde, is synthesized through bromination of indole-2,3-dione. This intermediate is then subjected to a condensation reaction with 4-(2-ethoxyphenoxy)acetic acid under basic conditions to yield the final product .
Chemical Reactions Analysis
2-(4-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antiviral, anti-inflammatory, and anticancer activities.
Medicine: It has potential therapeutic applications in the treatment of viral infections, inflammation, and cancer.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The brominated indole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(4-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
5-bromoindole-3-carboxylic acid: A compound with potential anticancer activity.
Properties
Molecular Formula |
C19H16BrNO5 |
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Molecular Weight |
418.2 g/mol |
IUPAC Name |
2-[4-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2-ethoxyphenoxy]acetic acid |
InChI |
InChI=1S/C19H16BrNO5/c1-2-25-17-8-11(3-6-16(17)26-10-18(22)23)7-14-13-9-12(20)4-5-15(13)21-19(14)24/h3-9H,2,10H2,1H3,(H,21,24)(H,22,23)/b14-7- |
InChI Key |
UZWOWTHXSCOLBT-AUWJEWJLSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OCC(=O)O |
Origin of Product |
United States |
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